molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one

Cat. No.: B3034883
CAS No.: 24562-58-1
M. Wt: 330.29 g/mol
InChI Key: JTQKHIKTOPNBSL-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one (CAS No. 24562-58-1) is a xanthone derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. Its molecular formula is C17H14O7C_{17}H_{14}O_{7}, with a molecular weight of 330.29 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₄O₇
Molecular Weight330.29 g/mol
AppearanceYellow powder
SolubilitySoluble in chloroform, DMSO, etc.
SMILESCOC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC

Synthesis

The synthesis of this compound typically involves the reaction of methoxy-substituted phenols with phthalic anhydride under acidic conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of DNA Replication: It has been shown to inhibit enzymes such as Taq polymerase and telomerase, leading to the suppression of DNA replication and cell proliferation.
  • Thymidylate Synthase Inhibition: In studies comparing its efficacy against various cancer cell lines (e.g., MCF-7, HCT-116, HepG2), it demonstrated IC50 values ranging from 1.4 to 2.6 μM, surpassing standard chemotherapeutic agents like doxorubicin and 5-fluorouracil in potency .

Antimicrobial Activity

The compound also shows antimicrobial properties , effective against various bacterial strains:

  • Efficacy Against Pathogens: It has displayed good inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antioxidant and Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been noted for its antioxidant and anti-inflammatory activities. These effects contribute to its therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.

Case Study: Anticancer Activity

In a specific study assessing the anticancer effects of this compound:

  • Tested Cell Lines: MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
  • Results:
    • Compound exhibited IC50 values of 1.1 μM for MCF-7 and 2.6 μM for HCT-116.
    • Comparatively more potent than doxorubicin (IC50: 1.8 μM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Positioning: Ortho-substituted derivatives showed better activity than meta or para substitutions.
  • Number of Substituents: Increased substitution generally led to decreased activity.
  • Functional Groups: The presence of specific functional groups (e.g., hydroxyl) enhanced cytotoxicity .

Properties

IUPAC Name

7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQKHIKTOPNBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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